molecular formula C12H11FN4O3 B11060084 1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-fluorophenyl)-2-oxoethyl ester

1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-fluorophenyl)-2-oxoethyl ester

Cat. No.: B11060084
M. Wt: 278.24 g/mol
InChI Key: HHMSIWADWPXMFI-UHFFFAOYSA-N
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Description

1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-fluorophenyl)-2-oxoethyl ester is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

The synthesis of 1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-fluorophenyl)-2-oxoethyl ester typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions.

    Esterification: The carboxylic acid group of the tetrazole is then esterified with 2-(4-fluorophenyl)-2-oxoethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-fluorophenyl)-2-oxoethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), catalysts such as palladium on carbon (Pd/C), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-fluorophenyl)-2-oxoethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-fluorophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target proteins.

Comparison with Similar Compounds

1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-fluorophenyl)-2-oxoethyl ester can be compared with other tetrazole derivatives such as:

    1H-1,2,3,4-Tetrazole-5-carboxylic acid: This compound lacks the ester and fluorophenyl groups, making it less hydrophobic and potentially less bioactive.

    2-(4-Chlorophenyl)-2-oxoethyl 1H-1,2,3,4-tetrazole-1-propanoate: The chlorophenyl group can be compared to the fluorophenyl group, with differences in reactivity and binding properties due to the different halogen atoms.

The uniqueness of this compound lies in its combination of the tetrazole ring, ester linkage, and fluorophenyl group, which together confer specific chemical and biological properties that are valuable in various applications.

Properties

Molecular Formula

C12H11FN4O3

Molecular Weight

278.24 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 3-(tetrazol-1-yl)propanoate

InChI

InChI=1S/C12H11FN4O3/c13-10-3-1-9(2-4-10)11(18)7-20-12(19)5-6-17-8-14-15-16-17/h1-4,8H,5-7H2

InChI Key

HHMSIWADWPXMFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCN2C=NN=N2)F

Origin of Product

United States

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